molecular formula C24H23F3N4O B2635273 Nav1.1 activator 1

Nav1.1 activator 1

Cat. No. B2635273
M. Wt: 440.5 g/mol
InChI Key: HRGJTEFGFUJXIF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nav1.1 activator 1 is a highly potent activator of the Nav1.1 sodium channel. This compound is known for its ability to penetrate the blood-brain barrier and selectively increase the decay time constant of Nav1.1 currents at very low concentrations. It shows significant selectivity against other sodium channel isoforms such as Nav1.2, Nav1.5, and Nav1.6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nav1.1 activator 1, also known as compound 4, is synthesized through a series of organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. The compound is typically produced in a controlled environment to ensure high purity and consistency. The production process includes multiple purification steps to remove any impurities and achieve a final product with a purity of 99.89% .

Chemical Reactions Analysis

Types of Reactions: Nav1.1 activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified activity. These derivatives are often tested for their efficacy and selectivity in activating the Nav1.1 sodium channel .

Scientific Research Applications

Nav1.1 activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Nav1.1 activator 1 exerts its effects by selectively binding to the Nav1.1 sodium channel and increasing the decay time constant of Nav1.1 currents. This action enhances the excitability of fast-spiking interneurons and increases gamma-aminobutyric acid (GABA)ergic transmission. The compound’s ability to penetrate the blood-brain barrier allows it to exert its effects in the central nervous system, making it a valuable tool for studying and potentially treating neurological disorders .

Comparison with Similar Compounds

Nav1.1 activator 1 is unique in its high potency and selectivity for the Nav1.1 sodium channel. It shows significant selectivity against other sodium channel isoforms such as Nav1.2, Nav1.5, and Nav1.6 . Similar compounds include:

This compound stands out due to its ability to penetrate the blood-brain barrier and its high selectivity for the Nav1.1 sodium channel, making it a valuable tool for scientific research and potential therapeutic applications.

properties

IUPAC Name

4-(2,5-difluorophenyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-N-(6-propan-2-ylpyridin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c1-14(2)21-6-4-17(12-29-21)30-24(32)22-18(19-11-15(25)3-5-20(19)27)7-9-28-23(22)31-10-8-16(26)13-31/h3-7,9,11-12,14,16H,8,10,13H2,1-2H3,(H,30,32)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJTEFGFUJXIF-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CC[C@@H](C3)F)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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